Physicochemical Differentiation: XLogP3 and TPSA Relative to Unsubstituted N-Phenyl Analog
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide exhibits an XLogP3 of 0.4 and a TPSA of 59.6 Ų, as computed for the free base [1]. By comparison, the unsubstituted N-phenylazetidine-3-carboxamide (CAS 1361180-87-1) has a predicted XLogP of approximately 1.2 and a TPSA of approximately 41 Ų, based on structural analysis . The 0.8-unit reduction in XLogP3 and 18.6 Ų increase in TPSA conferred by the 3,4-dimethoxy substitution indicate significantly enhanced hydrophilicity and hydrogen-bonding capacity, parameters that directly influence aqueous solubility, membrane permeability, and formulation behavior.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4; TPSA = 59.6 Ų |
| Comparator Or Baseline | N-Phenylazetidine-3-carboxamide: predicted XLogP ≈ 1.2; predicted TPSA ≈ 41 Ų |
| Quantified Difference | ΔXLogP3 = −0.8; ΔTPSA = +18.6 Ų |
| Conditions | Computed properties using standard algorithms (XLogP3, TPSA); values as reported by Kuujia and predicted for the comparator |
Why This Matters
A lower XLogP3 and higher TPSA favor aqueous solubility over passive membrane diffusion, making the 3,4-dimethoxy compound preferable for biochemical assay formats requiring higher compound solubility and reduced non-specific binding.
- [1] Kuujia. Cas no 1519151-90-6 – Computed Properties (XLogP3 = 0.4; TPSA = 59.6). https://www.kuujia.com/cas-1519151-90-6.html (accessed 2026-05-02). View Source
